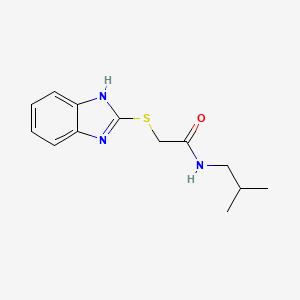

2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its interaction with various biological targets .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It features two nitrogen atoms, making it a versatile scaffold for binding to various biological targets .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. In general, these compounds are stable and can exhibit a range of polarities .Applications De Recherche Scientifique

Anticancer Activity

Antimicrobial Properties

Metal Ion Chelation

Anti-inflammatory Properties

Photophysical Properties

Organic Synthesis

Sigma-Aldrich Microwave Induced Efficient Synthesis Benchchem

Mécanisme D'action

Target of Action

The primary target of 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide is human glucokinase (GK) . GK is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes, playing a crucial role in glucose metabolism .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity. In this case, 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This increased activity can lead to downstream effects such as enhanced glucose uptake and utilization, potentially beneficial in conditions like type-2 diabetes .

Result of Action

The activation of GK by 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide can lead to enhanced glucose metabolism . This could potentially lower blood glucose levels, making it a potential therapeutic agent for conditions like type-2 diabetes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)7-14-12(17)8-18-13-15-10-5-3-4-6-11(10)16-13/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJFGRDQFYNYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)

![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)

![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)